Tert-butyl3-(3-hydroxybutan-2-yl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl3-(3-hydroxybutan-2-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . This compound is characterized by the presence of an azetidine ring, a tert-butyl group, and a hydroxybutan-2-yl substituent. It is primarily used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-(3-hydroxybutan-2-yl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and 3-hydroxybutan-2-one under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl3-(3-hydroxybutan-2-yl)azetidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of tert-butyl3-(3-oxobutan-2-yl)azetidine-1-carboxylate.
Reduction: Formation of this compound.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
Tert-butyl3-(3-hydroxybutan-2-yl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl3-(3-hydroxybutan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biomolecules, while the azetidine ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate .
- Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate .
- Tert-butyl 3-oxoazetidine-1-carboxylate .
Uniqueness
Tert-butyl3-(3-hydroxybutan-2-yl)azetidine-1-carboxylate is unique due to the presence of the hydroxybutan-2-yl substituent, which imparts distinct chemical and biological properties. This differentiates it from other azetidine derivatives and makes it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C12H23NO3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl 3-(3-hydroxybutan-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-8(9(2)14)10-6-13(7-10)11(15)16-12(3,4)5/h8-10,14H,6-7H2,1-5H3 |
InChI Key |
MOOOQGGRBMPWJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CN(C1)C(=O)OC(C)(C)C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.